![molecular formula C12H14ClNO B2729147 6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2168479-02-3](/img/structure/B2729147.png)

6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

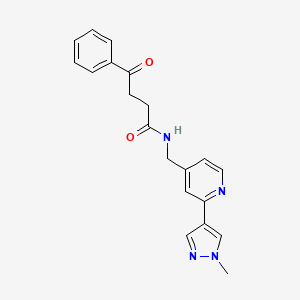

6-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] is a chemical compound . It is a derivative of benzofuran , a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds, including 6-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine], can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Aplicaciones Científicas De Investigación

Benzofuran Derivatives in Drug Discovery

Benzofuran derivatives are highlighted for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The interest in benzofuran compounds stems from their potential as natural drug lead compounds, with novel methods for constructing benzofuran rings showing promise for the synthesis of complex derivatives. These compounds are explored for their drug prospects, underscoring the innovative approaches to constructing benzofuran ring systems with high yield and minimal side reactions, contributing to the development of new therapeutic drugs (Miao et al., 2019).

Spiropiperidine Synthesis for Drug Discovery

The synthesis strategies of spiropiperidines, including 6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine], are critical in medicinal chemistry for exploring new areas of chemical space. The review by Griggs et al. discusses various methodologies for constructing spiropiperidines, particularly focusing on drug discovery projects. It provides insights into synthetic strategies, highlighting the formation of spiro-ring on preformed piperidine rings and vice versa. This research underscores the importance of spiropiperidines in natural product synthesis and their limited but potential application in drug discovery, pointing towards the need for developing general procedures for their synthesis (Griggs et al., 2018).

Spirocyclic Compounds in Medicinal Chemistry

Spirocyclic compounds, including those based on benzofuran and piperidine structures, are gaining attention for their inherent three-dimensionality and structural novelty, which are advantageous in drug discovery. Zheng et al. discuss the use of spiro scaffolds, emphasizing their versatility in medicinal chemistry. With advancements in synthetic methods, spiro scaffolds are expected to be increasingly utilized, indicating a promising future for compounds like 6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] in drug discovery efforts (Zheng et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 6-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] is human mast cell tryptase . Tryptase is a type of protease enzyme that is stored in the secretory granules of mast cells and is released during an immune response .

Mode of Action

6-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] acts as a potent, nonpeptide inhibitor of human mast cell tryptase . By inhibiting tryptase, this compound can potentially modulate the immune response and reduce inflammation .

Biochemical Pathways

Given its role as an inhibitor of mast cell tryptase, it is likely to affect pathways related to immune response and inflammation .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target site of action .

Result of Action

The molecular and cellular effects of 6-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine]'s action would likely involve a reduction in the activity of mast cell tryptase, leading to a modulation of the immune response and potentially a reduction in inflammation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and efficacy .

Propiedades

IUPAC Name |

6-chlorospiro[2H-1-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-9-1-2-10-11(7-9)15-8-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMDJXGBYBBDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)

![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)

![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)

![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)